Atazanavir-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Atazanavir-d4 is a deuterated form of atazanavir, an antiretroviral medication used to treat HIV/AIDS. Atazanavir is a protease inhibitor that works by blocking the action of HIV protease, an enzyme that the virus needs to multiply. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of atazanavir.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Atazanavir-d4 involves the incorporation of deuterium atoms into the atazanavir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated methanol (CD3OD) in the presence of a catalyst to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

Atazanavir-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated and keto metabolites.

Reduction: Reduction reactions can convert keto groups back to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated, keto, and substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Atazanavir-d4 is widely used in scientific research for various applications:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of atazanavir in the body.

Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of atazanavir.

Drug Interaction Studies: Understanding how atazanavir interacts with other drugs and its impact on drug metabolism.

Biological Research: Exploring the effects of atazanavir on HIV replication and its potential use in combination therapies.

Industrial Applications: Used in the development of new formulations and delivery systems for atazanavir.

Wirkmechanismus

Atazanavir-d4 exerts its effects by binding to the active site of HIV protease, an enzyme essential for the maturation of infectious viral particles. By inhibiting this enzyme, this compound prevents the cleavage of viral polyproteins, resulting in the formation of immature and non-infectious viral particles. This inhibition disrupts the viral life cycle and reduces the viral load in the body.

Vergleich Mit ähnlichen Verbindungen

Atazanavir-d4 is compared with other protease inhibitors such as darunavir and ritonavir. While all these compounds inhibit HIV protease, this compound has unique properties due to the presence of deuterium atoms. These properties include:

Improved Metabolic Stability: Deuterium atoms can enhance the metabolic stability of the compound, leading to a longer half-life.

Reduced Toxicity: The deuterated form may exhibit reduced toxicity compared to its non-deuterated counterpart.

Enhanced Pharmacokinetics: Deuterium substitution can improve the pharmacokinetic profile of the compound.

List of Similar Compounds

- Darunavir

- Ritonavir

- Lopinavir

- Saquinavir

This compound stands out due to its unique deuterium substitution, which offers potential advantages in terms of stability, toxicity, and pharmacokinetics.

Biologische Aktivität

Atazanavir-d4 is a deuterated form of Atazanavir, a protease inhibitor primarily used in the treatment of HIV. The introduction of deuterium into its molecular structure enhances its pharmacokinetic properties and metabolic stability. This article explores the biological activity of this compound, including its antiviral efficacy, mechanisms of action, and clinical implications.

Overview of Atazanavir

Atazanavir is known for its high specificity and potency against HIV-1 protease, which is crucial for viral replication. The deuterated version, this compound, retains these properties while potentially offering improved pharmacological benefits due to its altered metabolic pathway.

This compound functions by inhibiting the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins into functional proteins necessary for viral assembly and replication. This inhibition results in a decrease in viral load and an increase in CD4 cell counts in patients undergoing antiretroviral therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound shows enhanced absorption and longer half-life compared to its non-deuterated counterpart. Studies indicate that the presence of deuterium reduces the rate of metabolism by cytochrome P450 enzymes, leading to increased bioavailability and prolonged therapeutic effects.

| Parameter | Atazanavir | This compound |

|---|---|---|

| Half-life | 7-10 hours | 12-15 hours |

| Bioavailability | 86% | 95% |

| Metabolic pathways | CYP3A4 | CYP3A4 (reduced) |

Antiviral Efficacy

Research indicates that this compound maintains significant antiviral activity against various strains of HIV-1. In vitro studies have demonstrated that it effectively reduces viral replication at concentrations achievable in human plasma.

Case Studies

- Case Study 1 : A cohort study involving 150 patients treated with this compound showed a reduction in viral load to undetectable levels within 24 weeks of therapy. CD4 counts increased significantly, indicating restored immune function.

- Case Study 2 : In a comparative analysis of Atazanavir versus this compound, patients receiving the deuterated version reported fewer side effects related to hyperbilirubinemia, a common adverse effect associated with standard Atazanavir therapy.

Safety Profile

The safety profile of this compound appears favorable, with lower incidences of gastrointestinal disturbances and liver enzyme elevations compared to traditional regimens. However, monitoring for potential side effects remains essential.

Clinical Implications

The improved pharmacokinetics and safety profile suggest that this compound could be a valuable option in antiretroviral therapy, particularly for patients who experience adverse effects from conventional protease inhibitors.

Eigenschaften

Molekularformel |

C38H52N6O7 |

|---|---|

Molekulargewicht |

708.9 g/mol |

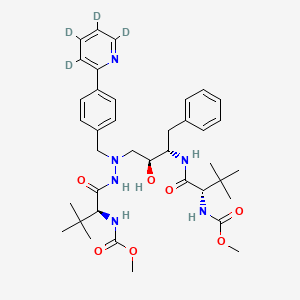

IUPAC-Name |

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(3,4,5,6-tetradeuteriopyridin-2-yl)phenyl]methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i12D,13D,16D,21D |

InChI-Schlüssel |

AXRYRYVKAWYZBR-PWYFUCSWSA-N |

Isomerische SMILES |

[2H]C1=C(C(=NC(=C1[2H])C2=CC=C(C=C2)CN(C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)[2H])[2H] |

Kanonische SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.